molecular formula C16H16O6 B024065 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one CAS No. 133164-11-1

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

Cat. No. B024065
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one belongs to a class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and are known for their complex synthesis and diverse applications in pharmaceutical and material sciences.

Synthesis Analysis

  • Novel methods for synthesizing furo[3,2-c]chromen-4-ones have been developed through multi-component reactions, involving Michael addition, aza-nucleophilic addition, and dehydration reactions under mild conditions (Zhou et al., 2013).
  • Green, catalyst-free, and solvent-free methods using microwave irradiation have been utilized for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, offering high atom-efficiency and no need for column chromatography purification (Kumar et al., 2015).

Molecular Structure Analysis

  • Crystal structure analysis of similar compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, provides insights into their molecular arrangement and intra-molecular hydrogen bonding (Manolov et al., 2008).

Chemical Reactions and Properties

  • Various substituted furochromenone derivatives have been synthesized, demonstrating the versatility of these compounds in forming different chemical structures (Amr et al., 2017).

Physical Properties Analysis

  • The physical properties of furochromenone derivatives can be influenced by factors like crystal structure and solvent interactions, as seen in studies analyzing their ultraviolet/visible absorption spectra in different solvents (Elenkova et al., 2014).

Chemical Properties Analysis

  • Investigations into the molecular structure, vibrational characteristics, and quantum chemical calculations of similar compounds, like 9-methoxy-2H-furo[3,2-g]chromen-2-one, provide detailed insights into their chemical properties and potential applications (Swarnalatha et al., 2015).

Scientific Research Applications

  • Novel Analog of Psoralen and Allopsoralen : This compound is identified as a novel analog of psoralen and allopsoralen, which are known for their therapeutic applications, particularly in treating skin disorders like psoriasis and vitiligo (Garazd et al., 2001).

  • Broad Biomedical Applications : The synthesis of substituted furo[3,2-c]chromen-4-ones, which includes 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, is suggested to have broad applications in biomedical-program structures (Zhou et al., 2013).

  • Potential as Antihypertensive Agents : Derivatives of this compound have shown potential as antihypertensive α-blocking and antiarrhythmic agents (Amr et al., 2017).

  • Applications in EGFR and VEGFR-2 Kinase Inhibition : Certain derivatives of 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one were synthesized and tested as inhibitors of EGFR and VEGFR-2 kinases, which are important targets in cancer therapy (Amr et al., 2017).

  • Crystal Structure Analysis : The crystal structure of this compound reveals two independent imperatorin molecules with different side-chain conformations, which can be significant in understanding its interaction with biological targets (Cox et al., 2003).

  • Therapeutic Target Binding : Synthesized compounds related to this structure have shown promising binding with some therapeutic targets, indicating potential medicinal applications (Kumar et al., 2015).

properties

IUPAC Name

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

CAS RN

24724-52-5
Record name oxypeucedanin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 2
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 3
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 4
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 5
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Reactant of Route 6
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.